Ammonium octanoate

Description

Properties

CAS No. |

5972-76-9 |

|---|---|

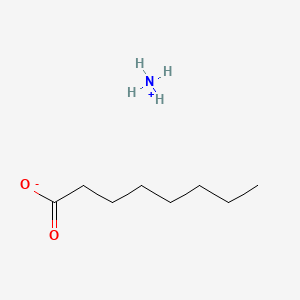

Molecular Formula |

C8H19NO2 |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

azane;octanoic acid |

InChI |

InChI=1S/C8H16O2.H3N/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);1H3 |

InChI Key |

GEWYFWXMYWWLHW-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)[O-].[NH4+] |

Canonical SMILES |

CCCCCCCC(=O)O.N |

Other CAS No. |

5972-76-9 |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Neutralization Reaction Method

Laboratory-Scale Synthesis

The neutralization of octanoic acid ($$ \text{CH}3(\text{CH}2)6\text{COOH} $$) with ammonia ($$ \text{NH}3 $$) is the most straightforward method for synthesizing ammonium octanoate. The reaction proceeds as follows:

$$

\text{CH}3(\text{CH}2)6\text{COOH} + \text{NH}3 \rightarrow \text{CH}3(\text{CH}2)6\text{COONH}4

$$

In a typical procedure, octanoic acid is dissolved in deionized water under constant stirring. Anhydrous ammonia gas is then bubbled through the solution until the pH stabilizes at neutrality (pH 7.0). The exothermic reaction requires temperature control (20–25°C) to prevent thermal decomposition. The resulting solution is evaporated under reduced pressure to yield a crystalline solid, which is further purified via recrystallization from ethanol.

Key Parameters:

Industrial Production

Industrial synthesis employs continuous-flow reactors to enhance scalability and consistency. Octanoic acid and aqueous ammonia are fed into a reactor at controlled rates, with real-time pH monitoring to maintain neutrality. Post-reaction, the mixture undergoes vacuum evaporation to remove water, followed by spray drying to obtain a free-flowing powder. Recrystallization in ethanol or methanol ensures >99% purity for commercial applications.

Industrial Challenges:

Catalytic Dehydration Methods

Use of Heterogeneous Catalysts

Recent advances leverage heterogeneous catalysts to streamline this compound synthesis. For instance, RuWOx/MgAl2O4 and MgAl2O4 catalysts enable dehydration at elevated temperatures and pressures:

$$

\text{CH}3(\text{CH}2)6\text{COONH}4 \xrightarrow{\text{Catalyst}} \text{CH}3(\text{CH}2)6\text{CONH}2 + \text{H}_2\text{O}

$$

In a representative protocol, octanoic acid and ammonia react at 200°C under 6 bar NH3 pressure in cyclopentyl methyl ether (CPME). RuWOx/MgAl2O4 achieves 78% conversion efficiency within 2 hours, whereas pure MgAl2O4 attains 65% due to slower kinetics.

Table 1: Catalytic Performance Comparison

| Catalyst | Temperature (°C) | Pressure (bar NH3) | Conversion Efficiency (%) |

|---|---|---|---|

| RuWOx/MgAl2O4 | 200 | 6 | 78 |

| MgAl2O4 | 200 | 6 | 65 |

Reaction Optimization and Parameters

Purification Techniques

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Parameter | Neutralization | Catalytic Dehydration |

|---|---|---|

| Yield (%) | 85–92 | 65–78 |

| Scalability | High | Moderate |

| Energy Intensity | Low | High |

| Purity (%) | >99 | 90–95 |

Applications Influenced by Synthesis Method

High-purity this compound from neutralization is preferred for pharmaceuticals, whereas catalytic derivatives suit surfactant production. Industrial-grade material tolerates 90–95% purity for detergent formulations.

Chemical Reactions Analysis

Types of Chemical Reactions

Ammonium octanoate participates in several types of chemical reactions, including neutralization, decomposition, and substitution.

-

Neutralization: this compound is a product of a neutralization reaction between octanoic acid and ammonia.

-

Decomposition: Upon heating, this compound decomposes to release ammonia and octanoic acid.

-

Substitution: this compound can undergo substitution reactions where the ammonium ion is replaced by other cations in solution, leading to the formation of various other ammonium salts.

Reaction Conditions and Products

The specific reagents and conditions influence the outcome of this compound reactions.

| Reaction Type | Reagents and Conditions | Major Products Formed |

|---|---|---|

| Neutralization | Octanoic acid and ammonia in water | This compound |

| Decomposition | Heating under controlled conditions | Ammonia and octanoic acid |

| Substitution | Reacting with other cations in solution | Various ammonium salts, depending on the substituting cation |

Role as a Surfactant

This compound's mechanism of action is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, enabling it to interact with cell membranes and other biological structures. The ammonium ion can also participate in ionic interactions, influencing biochemical pathways.

Hydrophobic interactions are significant in self-assembly, folding, and association processes . Surfactants like this compound play a crucial role in these processes by reducing surface tension.

Comparison with Similar Compounds

This compound can be compared to similar compounds with different carbon chain lengths, such as ammonium nonanoate and ammonium decanoate. this compound has a specific chain length that balances hydrophobic and hydrophilic properties. This balance makes it effective as a surfactant compared to its longer-chain counterparts, which may have higher hydrophobicity and lower water solubility.

Reactions of Ammonium Ion

The ammonium ion (NH4+) is formed by the reaction between acids and aqueous ammonia :

Addition of concentrated hydroxide ion solutions evolves NH3 gas :

The ammonia gas can be identified by its characteristic odor and its ability to turn moistened red litmus paper blue .

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Surfactant in Nanoparticle Synthesis

Ammonium octanoate is utilized as a surfactant in the synthesis of nanoparticles. Its ability to reduce surface tension facilitates the formation of stable colloidal systems, essential for developing various nanomaterials used in electronics and pharmaceuticals.

2. Biology: Cell Membrane Studies

In biological research, this compound is employed to study cell membrane interactions. Its surfactant properties allow it to integrate into lipid bilayers, providing insights into membrane dynamics and permeability.

3. Medicine: Antimicrobial Investigations

Research has indicated potential antimicrobial properties of this compound. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies .

4. Environmental Science: Wastewater Treatment

this compound has been investigated for its role in wastewater treatment processes, particularly in enhancing the biodegradation of organic pollutants. Its surfactant nature aids in emulsifying oils and greases, improving their removal from water.

Case Studies

Case Study 1: Pseudomonas oleovorans Growth

A study involving Pseudomonas oleovorans demonstrated that varying the carbon-to-nitrogen ratio (C0/N0) with this compound as the carbon source influenced growth dynamics significantly. Under nitrogen-limited conditions, the organism exhibited enhanced polyhydroxyalkanoate (PHA) production, indicating the compound's utility in biopolymer synthesis .

Case Study 2: Neurotoxicology Research

Research on rat hippocampal slices revealed that high concentrations of this compound could mimic neurotoxic effects similar to hypoxic conditions. This finding supports its potential use in neurotoxicity studies, helping to elucidate mechanisms of neuronal injury .

Industrial Applications

1. Cleaning Agents and Detergents

Due to its surfactant properties, this compound is incorporated into formulations for cleaning agents and detergents. It enhances cleaning efficiency by lowering surface tension and improving wetting properties.

2. Agricultural Uses

this compound is also utilized in agricultural formulations as a component of chemical repellents aimed at altering animal behavior and protecting crops from pests .

Mechanism of Action

The mechanism of action of ammonium octanoate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with cell membranes and other biological structures. The ammonium ion can also participate in ionic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Sodium Octanoate

Research Findings

Acid-Base Balance (Table 1)

Toxicity and Biomedical Effects

- Ammonium Octanoate: Coma incidence rises to 100% when combined with subcoma doses of sodium octanoate, correlating with blood ammonia levels >2200 µg/100 mL .

- Sodium Octanoate: Alone, it alters blood-brain barrier permeability at 0.39–1.14 mmol/kg/h in toxin models .

Comparison with Ethyl Octanoate

Functional Roles

- Ethyl Octanoate (CH₃(CH₂)₆COOCH₂CH₃): A volatile ester critical in food and beverage aromas (e.g., sour apple in wines) .

- This compound: Non-volatile, used in non-sensory applications like microbial growth.

Industrial and Sensory Impact (Table 2)

Comparison with Other Octanoate Salts

Bromoxynil Octanoate

Choline Octanoate

- Structure: Combines choline (trimethylammonium cation) with octanoate .

- Potential Use: Unclear in evidence but structurally analogous to this compound, suggesting possible applications in drug delivery or lipid metabolism.

Poly(GA-carboxylate) Copolymers

- Role: Octanoate-substituted copolymers exhibit improved mechanical properties vs. glycidyl azide polymer (GAP) .

- Contrast: Material science applications diverge from this compound’s microbial and medical uses.

Comparative Analysis of Microbial Growth and PHA Production (Table 3)

Q & A

Q. What are the recommended methods for synthesizing and characterizing ammonium octanoate in laboratory settings?

this compound (C8H19NO2) is synthesized by neutralizing octanoic acid with ammonium hydroxide. Key characterization techniques include:

- Melting Point Analysis : The compound exhibits a broad melting range (70–85°C) due to impurities or hydration states .

- Solubility Testing : It is soluble in polar solvents like acetic acid and ethanol but hygroscopic, requiring storage in desiccators to prevent moisture absorption .

- Refractive Index and Density : Estimated values (1.4476 and 1.0160 g/cm³, respectively) can help verify purity during synthesis .

- Derivatization for GC-MS : Isobutyl esterification improves sensitivity (LLOQ: 0.43 μM) compared to methyl esters, enabling accurate quantification of isotopic enrichment in metabolic studies .

Q. How do solubility and stability of this compound influence experimental design in aqueous systems?

this compound’s hygroscopic nature necessitates strict humidity control during storage. Its solubility in acetic acid and ethanol allows for stock solutions in non-aqueous media, but aqueous dissolution requires pH adjustments to avoid precipitation. Stability studies should monitor decomposition under varying temperatures and pH, as carboxylate salts can hydrolyze in acidic conditions .

Advanced Research Questions

Q. How can discrepancies in isotopic enrichment data for octanoate metabolism be resolved in tracer studies?

Discrepancies between dietary and plasma octanoate enrichment (e.g., −28.5% deviation in mixed-nutrient trials) arise from confounding factors like lipogenesis from glucose. Methodological improvements include:

- Controlled Nutrient Protocols : Isolate MCT (medium-chain triglyceride) administration from carbohydrates/proteins to minimize unlabeled octanoate synthesis .

- GC-MS Optimization : Use isobutyl esters over methyl esters for higher specificity (m/z 127.1 and 131.1 fragments) and reduced baseline noise .

- Steady-State Validation : Ensure isotopic equilibrium by sampling after 120–180 minutes of continuous infusion .

Q. What advanced analytical techniques are critical for quantifying octanoate in complex biological matrices?

- Gas Chromatography–Mass Spectrometry (GC-MS) : Derivatization with isobutyl esters enhances sensitivity (20x lower LLOQ vs. methyl esters) and reduces background interference. Quantify using selected ion monitoring (SIM) for m/z 127.1 (unlabeled) and 131.1 (13C4-labeled) .

- Raman Multivariate Curve Resolution (MCR) : Probes hydration shells of carboxylates to assess structural changes in aqueous systems, useful for studying octanoate’s interaction with biomolecules .

Q. How does octanoate induce adipogenic differentiation, and what variables affect reproducibility in cell culture models?

Octanoate promotes lipid accumulation in preadipocytes via:

- Metabolic Flux Modulation : Enhanced acyl-CoA synthetase activity (e.g., FadD mutants in E. coli) increases octanoate uptake and β-oxidation, influencing adipocyte maturation .

- Nutrient Synergy : Co-administration with insulin or glucocorticoids amplifies differentiation, but glucose in media can skew results by fueling lipogenesis. Use glucose-free buffers during octanoate exposure to isolate its effects .

Q. What experimental controls are essential when studying octanoate’s role in acid-base homeostasis?

In comparative studies (e.g., sodium octanoate vs. NaCl):

- Stewart Analysis : Monitor strong ion difference (SIDa/SIDe) and lactate levels to distinguish octanoate’s alkalinizing effect from chloride-induced acidosis .

- Dose Calibration : Account for octanoate’s higher solubility and rapid metabolism, which may require lower molar equivalents compared to other salts .

Methodological Considerations for Data Interpretation

Q. How should researchers address confounding variables in octanoate tracer studies?

- Priming Dose Calibration : Pre-infuse a labeled octanoate bolus to accelerate isotopic equilibrium in plasma .

- Background Subtraction : In GC-MS, subtract endogenous octanoate levels using fasted-state baseline measurements .

- Statistical Thresholds : Define biological variation limits (e.g., ±20% deviation) to distinguish experimental noise from physiological outliers .

Q. What strategies improve reproducibility in octanoate-driven metabolic assays?

- Enzyme Activity Assays : Use Michaelis-Menten kinetics with decanoate or oleate as controls to mitigate high background activity from octanoate’s solubility .

- Inter-Lab Validation : Share protocols for derivatization (e.g., isobutyl ester steps) and instrumentation settings to standardize GC-MS outputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.